molecular formula C16H20N4O4S B2818771 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 921821-68-3

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2818771
CAS No.: 921821-68-3
M. Wt: 364.42
InChI Key: UYFNQWRBEZKMLQ-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials might include imidazole derivatives, ethoxyphenyl acetamide, and other reagents that facilitate the formation of the thioether and amide bonds. Common reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, it may be used to study enzyme interactions, particularly those involving imidazole-containing compounds. It could also serve as a ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring might interact with metal ions or enzymes, while the amide and thioether groups could participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide
  • 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide may offer unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-2-24-13-6-4-3-5-12(13)19-15(23)10-25-16-18-7-11(9-21)20(16)8-14(17)22/h3-7,21H,2,8-10H2,1H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFNQWRBEZKMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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